molecular formula C14H19ClN2O2 B10870424 2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone

2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone

Cat. No.: B10870424
M. Wt: 282.76 g/mol
InChI Key: RGGZNCMTLBUBNM-UHFFFAOYSA-N
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Description

2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzoxazepine ring system, which is a seven-membered ring containing both oxygen and nitrogen atoms, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of a suitable precursor, such as 2-aminophenol, with a chloroacetyl chloride derivative under basic conditions to form the benzoxazepine ring.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Chlorination: The final step involves the chlorination of the propanone moiety using thionyl chloride or another chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of benzoxazepine derivatives with biological targets. Its structure allows for the investigation of binding affinities and mechanisms of action with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The benzoxazepine ring system is known to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring system can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dimethylamino group can enhance its binding affinity and selectivity, leading to specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[7-(methylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone
  • 2-Chloro-1-[7-(ethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone
  • 2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-butanone

Uniqueness

The unique combination of the benzoxazepine ring system with the dimethylamino group and the chloro-propanone moiety distinguishes 2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone from its analogs. This specific structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-chloro-1-[7-(dimethylamino)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one

InChI

InChI=1S/C14H19ClN2O2/c1-10(15)14(18)17-6-7-19-13-5-4-12(16(2)3)8-11(13)9-17/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

RGGZNCMTLBUBNM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)N(C)C)Cl

Origin of Product

United States

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